

A Comparative Guide to the Structure-Activity Relationship (SAR) of Indazole Analogs

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Compound of Interest

Compound Name: (1H-Indazol-5-yl)methanamine
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.^{[1][2][3]} Its unique bicyclic aromatic system, consisting of a benzene ring fused to a pyrazole ring, provides a versatile template for designing potent and selective inhibitors of various enzymes, particularly protein kinases.^[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making indazole-based kinase inhibitors a significant focus of drug discovery efforts.^[3] Several FDA-approved drugs, such as pazopanib and axitinib, feature the indazole core, underscoring its therapeutic importance.^[3]

This guide offers a comparative analysis of the structure-activity relationships (SAR) of indazole analogs targeting key protein kinases implicated in cancer and other diseases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Apoptosis Signal-regulating Kinase 1 (ASK1). Additionally, the anti-proliferative activity of various indazole derivatives against cancer cell lines is presented. The information is compiled from recent studies to provide a valuable resource for the rational design of novel indazole-based therapeutic agents.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro potency of representative indazole analogs, presented as half-maximal inhibitory concentrations (IC₅₀), against their respective kinase

targets and cancer cell lines. These tables are designed to facilitate a clear comparison of how structural modifications to the indazole core influence biological activity.

Table 1: Indazole-Based Kinase Inhibitors - VEGFR-2

Compound ID	R1 (at N1)	R2 (at C3)	IC50 (nM) for VEGFR-2
Pazopanib	-	-	30
13g	H	Pyrimidine-sulfonamide moiety	57.9
13i	H	Pyrimidine-sulfonamide moiety	34.5
Compound 30	Indazole scaffold	Varied substitutions	1.24

Data compiled from multiple sources. Experimental conditions may vary.[\[1\]](#)[\[3\]](#)

Table 2: Indazole-Based Kinase Inhibitors - EGFR1

Compound ID	R-group Modifications	IC50 (nM) for EGFR1
14a	3-methoxyphenyl on phenyl ring	15
14b	3-ethoxyphenyl on phenyl ring	13.2
14c	3-isopropoxyphenyl on phenyl ring	9.8
101	6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole	69.1 ± 19.8
106	1H-indazole-based derivative	2000 ± 400

Data compiled from multiple sources. Experimental conditions may vary.[\[3\]](#)[\[4\]](#)

Table 3: Indazole-Based Kinase Inhibitors - ASK1

Compound ID	R-group Modifications	IC50 (nM) for ASK1
Compound 15	1H-indazole scaffold	Potent inhibitory effects
Compound 26e	Dibromo substituted quinoxaline fragment	30.17
Compound 33c	Indazole scaffold	Strong inhibitory effect

Data compiled from multiple sources. Experimental conditions may vary.[\[2\]](#)[\[5\]](#)[\[6\]](#)

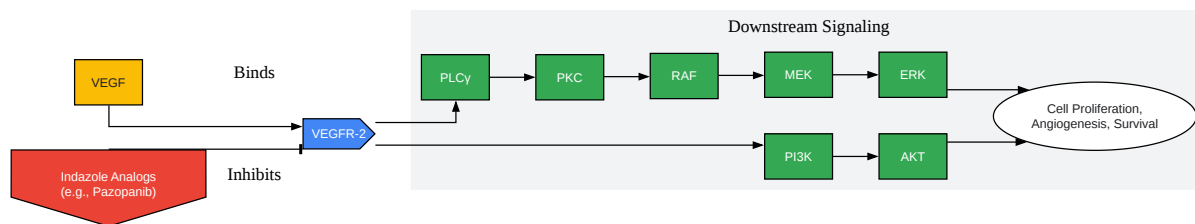
Table 4: Anti-proliferative Activity of Indazole Analogs

Compound ID	R-group Modifications	Cell Line	IC50 (μM)
2f	Indazole derivative	4T1 (Breast Cancer)	0.23–1.15
5b	Nitro and ethoxy substitutions	A549 (Lung Cancer)	Noteworthy activity
5j	Nitro and ethoxy substitutions	MCF7 (Breast Cancer)	Noteworthy activity

Data compiled from multiple sources. Experimental conditions may vary.[\[7\]](#)[\[8\]](#)

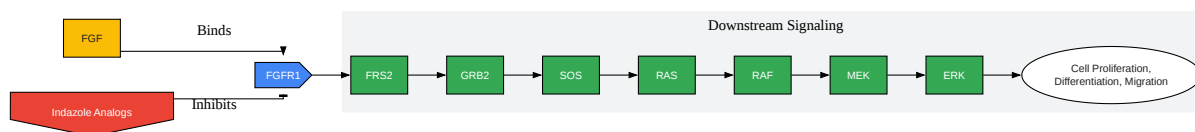
Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by indazole analogs and a representative experimental workflow for their evaluation.



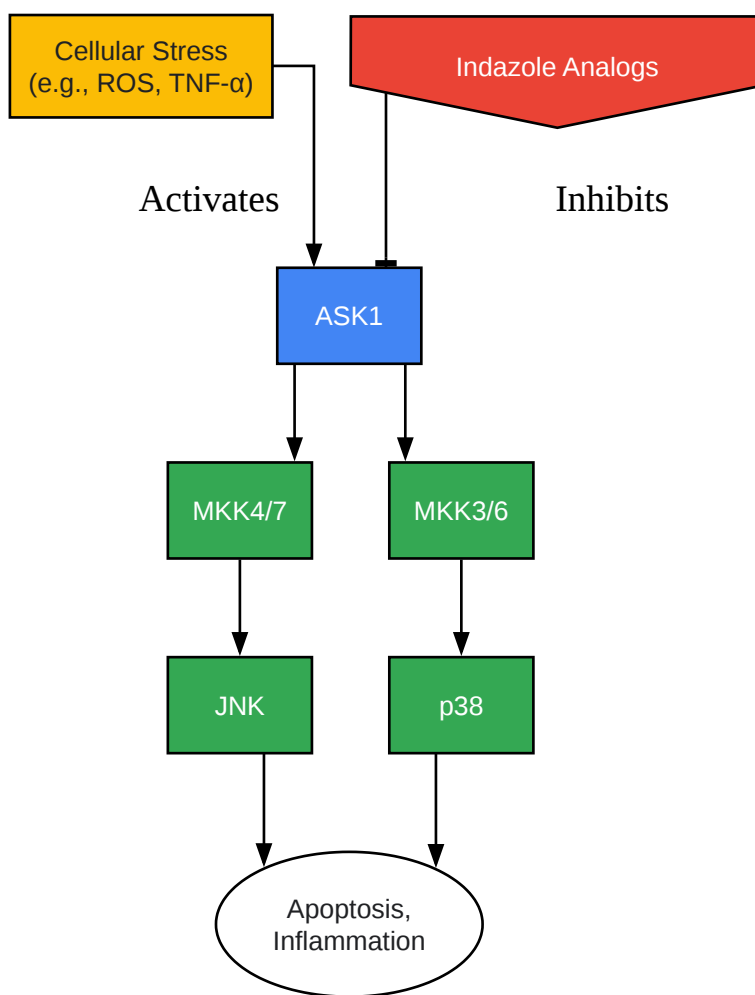
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Simplified VEGFR-2 Signaling Pathway



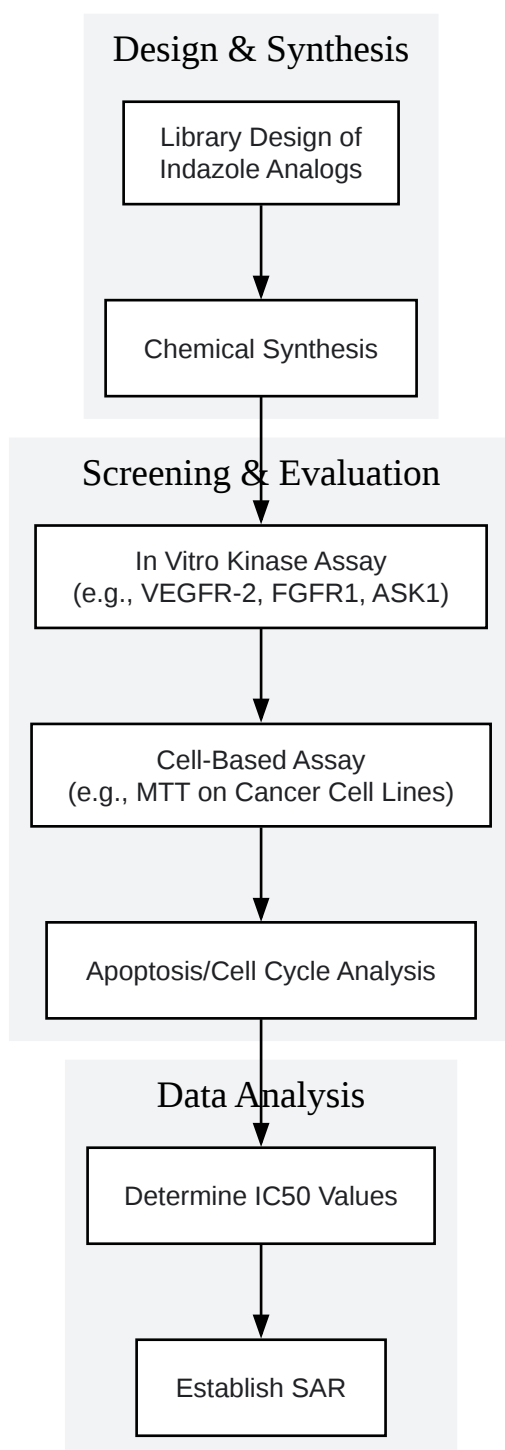
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Simplified ASK1 Signaling Pathway



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Experimental Workflow for SAR Studies

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of the biological activity of indazole derivatives. Below are representative protocols for the key assays discussed in this guide.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This assay measures the ability of a test compound to inhibit the activity of a purified kinase enzyme.

- Principle: The assay quantifies the amount of phosphorylated substrate or the depletion of ATP, often utilizing luminescence or fluorescence-based detection methods.
- Materials:
 - Purified kinase (e.g., VEGFR-2, FGFR1, ASK1)
 - Kinase-specific substrate
 - ATP
 - Test indazole compounds
 - Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
 - Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)
 - Assay plates (384-well or 96-well)
 - Plate reader (luminescence/fluorescence)
- Methodology:
 - Prepare serial dilutions of the test indazole compounds in DMSO and then in the assay buffer.
 - In the wells of the assay plate, add the kinase, the specific substrate, and the test compound dilutions.
 - Initiate the kinase reaction by adding a predetermined concentration of ATP.

- Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified duration (e.g., 60 minutes).
- Terminate the reaction and measure the kinase activity using the detection reagents according to the manufacturer's instructions. For example, in an ADP-Glo™ assay, the remaining ATP is depleted, and the amount of ADP produced is converted to a luminescent signal.
- Measure the signal using a plate reader.
- Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cells.[8]

- Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
- Materials:
 - Cancer cell lines (e.g., 4T1, A549, MCF7)
 - Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
 - Test indazole compounds
 - MTT solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO, acidified isopropanol)
 - 96-well plates
 - Microplate reader

- Methodology:
 - Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
 - Treat the cells with various concentrations of the indazole compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
 - After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours to allow for formazan crystal formation.
 - Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
 - Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.[\[8\]](#)

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[\[8\]](#)

- Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
- Materials:
 - Treated and untreated cells
 - Annexin V-FITC/PE
 - Propidium Iodide (PI)

- Binding Buffer
- Phosphate-buffered saline (PBS)
- Flow cytometer
- Methodology:
 - Treat cells with the indazole compound for the desired time.
 - Harvest the cells (including any floating cells) and wash them with cold PBS.
 - Resuspend the cells in Annexin V binding buffer.
 - Add Annexin V-FITC/PE and PI to the cell suspension.
 - Incubate the cells in the dark at room temperature for 15-20 minutes.
 - Analyze the cells by flow cytometry. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.[8]

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